Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

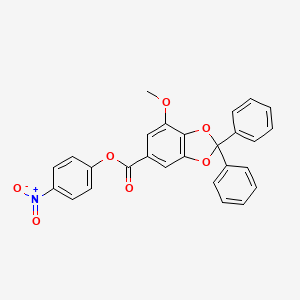

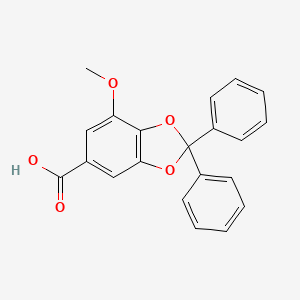

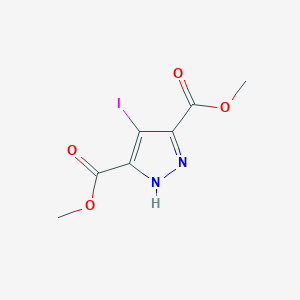

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is an organic compound with the molecular formula C7H7IN2O4 and a molecular weight of 310.05 . It is a derivative of pyrazole, a simple aromatic ring compound that consists of a five-membered ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H7IN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis

This compound has a boiling point of 176-178°C . It is recommended to be stored at ambient temperature .Applications De Recherche Scientifique

Synthesis and Aromatization

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is used in the synthesis of diethyl derivatives and their oxidative aromatization, demonstrating an environmentally friendly, high-yield process under mild conditions (Kumar, Hussain, & Kumar, 2014).

Generation of Asymmetric Imines and Metal Complexes

This chemical plays a role in the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions, facilitating access to asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).

Electrochemical Investigations

In electrochemical research, derivatives of arylazapyrazole, including compounds related to this compound, are investigated for their behavior at electrodes, providing insights into the kinetics and thermodynamics of these processes (Arshad, Ikramullah, Aamir, & Sher, 2017).

Formylation Methods

The compound is also involved in the Vilsmeier-Haak formylation of pyrazoles, a key step in synthesizing various derivatives for further chemical investigations (Attaryan et al., 2006).

Halogenation Techniques

It's used in the halogenation of pyrazoles, showcasing a catalyst-free method enhanced by ultrasound irradiation, contributing to more efficient and environmentally conscious synthetic routes (Stefani et al., 2005).

Polycondensation and Polymer Synthesis

This chemical is pivotal in the synthesis of oligomeric compounds containing ethynyl fragments, offering a pathway to novel polymeric materials (Potapov, Khlebnikov, & Vasilevskii, 2006).

Hepatic Microsomal Metabolism Studies

In pharmacological research, it's used to study the hepatic microsomal metabolism of related compounds, aiding in understanding drug metabolism and interactions (Kaymakçıoğlu et al., 1999).

Metallomacrocyclic Complex Synthesis

The compound is significant in synthesizing metallomacrocyclic palladium(II) complexes, expanding the field of inorganic and coordination chemistry (Guerrero et al., 2008).

Catalytic Activity Studies

Its derivatives, such as 4-iodopyrazoles, are used to obtain palladium(II) complexes, which are then tested for their catalytic activities in various chemical reactions, contributing to advancements in catalysis (Barra et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTBXBZXHKXCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NN1)C(=O)OC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594767 |

Source

|

| Record name | Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027819-68-6 |

Source

|

| Record name | Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)